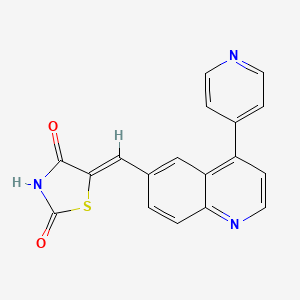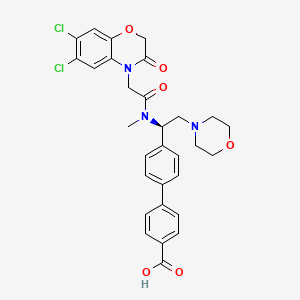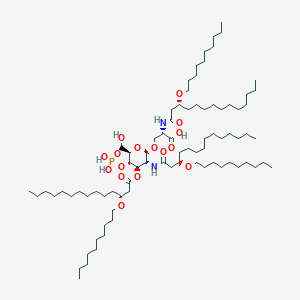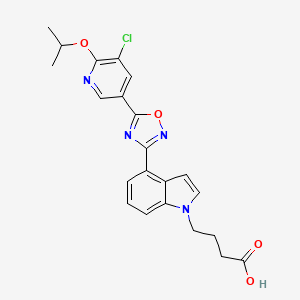
Ácido α-guanidinoglutárico
Descripción general
Descripción
Alpha-Guanidinoglutaric acid (GGA) is a compound that functions as a linear mixed-type inhibitor of nNOS (neuronal nitric oxide synthase). It effectively inhibits the activity of nNOS with a Ki (inhibition constant) of 2.69 µM . It is a guanidino compound first found in cobalt-induced epileptogenic focus tissue in the cerebral cortex of cats .
Molecular Structure Analysis
Alpha-Guanidinoglutaric acid has a molecular formula of C6H11N3O4 and a molecular weight of 189.17 . It contains a total of 23 bonds, including 12 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
Alpha-Guanidinoglutaric acid is known to inhibit nNOS, thereby impeding the production of nitric oxide . It is also a generator of superoxide, hydroxyl radicals, and nitric oxide .Physical And Chemical Properties Analysis
Alpha-Guanidinoglutaric acid is a white crystalline solid . It has a melting point of 203°C and a boiling point of 120°C at 1mmHg .Aplicaciones Científicas De Investigación
Investigación sobre la epilepsia
El ácido α-guanidinoglutárico se ha utilizado en la investigación de la epilepsia . La aplicación de cobalto metálico a la corteza cerebral da como resultado un modelo experimental de epilepsia focal crónica . Se han realizado muchos estudios bioquímicos sobre este tejido de enfoque para explorar los mecanismos de las convulsiones .
Inducción de convulsiones
Los compuestos guanidínicos, incluido el ácido α-guanidinoglutárico, inducen convulsiones y convulsiones en ratas, conejos y gatos cuando se inyectan intracisternalmente . Esta propiedad los hace útiles para estudiar los mecanismos de convulsión .
Estudios de neurotoxicidad
Se ha encontrado que el ácido α-guanidinoglutárico es tóxico para el desarrollo de pollitos . Esta propiedad se ha utilizado para estudiar los efectos de los compuestos neurotóxicos en el cerebro animal durante las convulsiones y las convulsiones .
Generación de radicales libres
El ácido α-guanidinoglutárico es un generador de superóxido, radicales hidroxilo y óxido nítrico . Esta propiedad se ha utilizado para estudiar el papel de los radicales libres en diversas afecciones neurológicas .
Estudios de muerte celular
Se ha encontrado que el ácido α-guanidinoglutárico induce la muerte de células gliales C6 . Esta propiedad se ha utilizado para estudiar los mecanismos de muerte celular en afecciones neurológicas .
Metabolismo energético
El ácido α-guanidinoglutárico participa en la formación de energía mediante el metabolismo de la creatina . Esta propiedad se ha utilizado para estudiar cómo la formación de energía puede inhibir la apoptosis inducida por la patogénesis .
Mecanismo De Acción
Target of Action
Alpha-Guanidinoglutaric acid (α-GGA) primarily targets neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a molecule that plays a crucial role in neuronal signaling.
Mode of Action
Alpha-Guanidinoglutaric acid functions as a linear mixed-type inhibitor of nNOS . It interacts with nNOS and effectively inhibits its activity, with an inhibition constant (Ki) of 2.69 µM .
Biochemical Pathways
Alpha-Guanidinoglutaric acid is involved in the production of reactive oxygen species. It is a generator of superoxide, hydroxyl radicals, and nitric oxide . These compounds play significant roles in various biochemical pathways, including those related to oxidative stress and cell death.
Pharmacokinetics
It is known that guanidino compounds, including alpha-guanidinoglutaric acid, are present in the mammalian brain .
Result of Action
The generation of reactive oxygen species by alpha-Guanidinoglutaric acid can lead to cellular damage . Specifically, it has been reported to induce C6 glial cell death . This compound, along with other guanidino compounds, can induce seizures and convulsions in certain animals when injected intracisternally .
Action Environment
The action of alpha-Guanidinoglutaric acid can be influenced by various environmental factors. For instance, the presence of other guanidino compounds can affect its action . .
Safety and Hazards
Direcciones Futuras
While the future directions for the research and application of alpha-Guanidinoglutaric acid are not explicitly mentioned in the retrieved sources, it is suggested that the free radical generation/reaction and energy generation by guanidino compounds, including alpha-Guanidinoglutaric acid, could play an important role in the brain .
Análisis Bioquímico
Biochemical Properties
Alpha-Guanidinoglutaric acid participates in biochemical reactions and interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
Alpha-Guanidinoglutaric acid has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of alpha-Guanidinoglutaric acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of alpha-Guanidinoglutaric acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of alpha-Guanidinoglutaric acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Alpha-Guanidinoglutaric acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Alpha-Guanidinoglutaric acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of alpha-Guanidinoglutaric acid and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2S)-2-(diaminomethylideneamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVRMJOHATSPD-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994232 | |
| Record name | N-Carbamimidoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73477-53-9 | |
| Record name | L-Glutamic acid, N-(aminoiminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate](/img/structure/B1672349.png)
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)


![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)
![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)


![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)